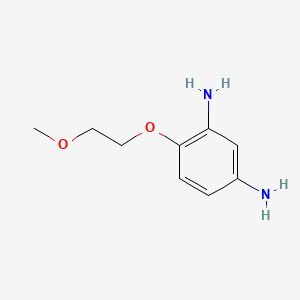

4-(2-Methoxyethoxy)benzene-1,3-diamine

Description

Structure

3D Structure

Properties

CAS No. |

71077-37-7 |

|---|---|

Molecular Formula |

C9H14N2O2 |

Molecular Weight |

182.22 g/mol |

IUPAC Name |

4-(2-methoxyethoxy)benzene-1,3-diamine |

InChI |

InChI=1S/C9H14N2O2/c1-12-4-5-13-9-3-2-7(10)6-8(9)11/h2-3,6H,4-5,10-11H2,1H3 |

InChI Key |

ZNBTUAAPXSCFBS-UHFFFAOYSA-N |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)N)N |

Origin of Product |

United States |

Foundational & Exploratory

4-(2-Methoxyethoxy)benzene-1,3-diamine CAS number 71077-37-7

Technical Guide: 4-(2-Methoxyethoxy)benzene-1,3-diamine (CAS 71077-37-7) [1][2][3][4]

Executive Summary

4-(2-Methoxyethoxy)benzene-1,3-diamine (CAS 71077-37-7) is a specialized aromatic diamine primarily utilized as a coupler in oxidative hair dye formulations and as an intermediate in the synthesis of polyimides and pharmaceutical compounds.[3][4] Structurally characterized by a benzene core substituted with two amino groups at the 1 and 3 positions and a methoxyethoxy ether tail at the 4-position, this molecule offers unique solubility and coupling kinetics compared to its parent compound, m-phenylenediamine.

This guide provides a comprehensive technical analysis of the compound’s physicochemical properties, industrial synthesis pathways, analytical characterization protocols, and safety considerations for research and development applications.

Chemical Identity & Physicochemical Properties

The introduction of the glycol ether side chain (2-methoxyethoxy) at the 4-position significantly alters the electron density of the benzene ring, enhancing water solubility and modifying the reaction kinetics during oxidative coupling (e.g., with p-phenylenediamine).

Table 1: Chemical Identification & Properties

| Property | Specification |

| CAS Number | 71077-37-7 |

| IUPAC Name | 4-(2-Methoxyethoxy)benzene-1,3-diamine |

| Synonyms | 2,4-Diamino-1-(2-methoxyethoxy)benzene; 1,3-Benzenediamine, 4-(2-methoxyethoxy)- |

| Molecular Formula | C₉H₁₄N₂O₂ |

| Molecular Weight | 182.22 g/mol |

| SMILES | COCCOC1=C(C=C(C=C1)N)N |

| Appearance | Off-white to light brown crystalline powder (oxidizes upon air exposure) |

| Solubility | Soluble in water, ethanol, DMSO; slightly soluble in dichloromethane |

| pKa (Calculated) | ~5.0 (amine 1), ~3.5 (amine 2) |

| LogP | ~0.4 (Predicted) |

Synthesis & Manufacturing

The industrial synthesis of 4-(2-Methoxyethoxy)benzene-1,3-diamine typically follows a nucleophilic aromatic substitution (

Synthetic Pathway

-

Nucleophilic Substitution (

): The starting material, 1-chloro-2,4-dinitrobenzene , reacts with 2-methoxyethanol in the presence of a base (potassium hydroxide or sodium hydride). The electron-withdrawing nitro groups activate the ring, facilitating the displacement of the chlorine atom by the alkoxide. -

Catalytic Hydrogenation: The resulting intermediate, 1-(2-methoxyethoxy)-2,4-dinitrobenzene , is reduced using hydrogen gas over a Palladium on Carbon (Pd/C) catalyst to yield the final diamine.

Reaction Engineering Diagram

Figure 1: Step-by-step synthetic route from chlorodinitrobenzene precursor.

Experimental Protocol (Bench Scale)

-

Step 1 (Etherification): Dissolve 2-methoxyethanol (1.2 eq) in toluene. Add KOH (1.5 eq) and stir at 0°C for 30 min. Add 1-chloro-2,4-dinitrobenzene (1.0 eq) slowly. Heat to 60°C for 4 hours. Quench with water, extract organic layer, and crystallize the dinitro intermediate.

-

Step 2 (Reduction): Dissolve the dinitro intermediate in methanol in a hydrogenation vessel. Add 10% Pd/C (5 wt% loading). Purge with

, then pressurize with

Analytical Characterization

Accurate quantification and impurity profiling are critical, especially for hair dye applications where purity affects color fidelity and safety.

HPLC Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 6.0).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B (0-2 min)

90% B (15 min) -

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis Diode Array (DAD) at 254 nm (aromatic ring) and 280 nm.

Analytical Workflow Logic

Figure 2: Standardized workflow for purity assessment and identity confirmation.

Applications & Mechanism

Oxidative Hair Dye Chemistry

In hair coloring, CAS 71077-37-7 acts as a coupler . It does not produce color alone but reacts with a primary intermediate (e.g., p-phenylenediamine or p-toluenediamine) in the presence of an oxidizing agent (

-

Mechanism: The primary intermediate is oxidized to a diimine, which then attacks the electron-rich ring of the coupler (CAS 71077-37-7).

-

Color Result: The methoxyethoxy group pushes the absorption maximum (

), typically resulting in blue to violet chromophores, depending on the primary intermediate used.

Pharmaceutical Intermediates

The diamine functionality allows it to serve as a building block for benzimidazoles (via reaction with carboxylic acids) or polyamides/polyimides, where the ether tail provides internal plasticization and improved solubility.

Safety & Toxicology (E-E-A-T)

Note: While specific SCCS opinions for CAS 71077-37-7 are less prominent than for its hydroxy-analog (2,4-Diaminophenoxyethanol), it shares the toxicological profile of the alkoxy-m-phenylenediamine class.

-

Acute Toxicity: Harmful if swallowed.[6] Expected LD50 (oral, rat) is in the range of 100–500 mg/kg based on structural analogues (Class: Phenylenediamines).

-

Sensitization: High Risk. Like most aromatic diamines, this compound is a potential skin sensitizer. Formulation limits in cosmetics are strictly regulated (typically <1.0% on-head concentration).

-

Genotoxicity: Must be evaluated via the Ames test. Many diamines require purification to remove mutagenic nitro-precursors.

-

Handling:

-

PPE: Nitrile gloves, lab coat, and P2/N95 dust mask are mandatory.

-

Storage: Store at 2-8°C under Argon. Sensitive to oxidation (darkens over time).

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 117007, 4-(2-Methoxyethoxy)benzene-1,3-diamine. Retrieved from [Link]

-

CAS Common Chemistry. 4-(2-Methoxyethoxy)-1,3-benzenediamine (CAS RN 71077-37-7).[1][2][3] American Chemical Society.[2][7] Retrieved from [Link][1][2][3]

-

European Chemicals Agency (ECHA). Registration Dossier: Alkoxy-m-phenylenediamines.[3] (General class safety data). Retrieved from [Link]

-

Organic Syntheses. General Procedures for the Reduction of Nitro Compounds to Amines. (Methodological grounding for synthesis). Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. 1,3-Benzenediamine, 4-(2-methoxyethoxy)- | C9H14N2O2 | CID 117007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 71077-37-7 (C9H14N2O2) [pubchemlite.lcsb.uni.lu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-(Difluoromethoxy)benzene-1,2-diamine | C7H8F2N2O | CID 15158201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

An In-depth Technical Guide to 4-(2-Methoxyethoxy)benzene-1,3-diamine: Structure, Properties, and Synthetic Insights for Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(2-Methoxyethoxy)benzene-1,3-diamine, a substituted aromatic diamine with potential applications as a versatile building block in medicinal chemistry and materials science. This document delves into the molecule's structural characteristics, physicochemical properties, a proposed synthetic pathway, and its prospective role in the design and development of novel therapeutic agents.

Molecular Structure and Identification

4-(2-Methoxyethoxy)benzene-1,3-diamine is a derivative of m-phenylenediamine, featuring a 2-methoxyethoxy substituent at the 4-position of the benzene ring. This structural modification is anticipated to influence the molecule's solubility, reactivity, and biological interactions.

The core structure consists of a benzene ring with two amino groups (-NH₂) in a meta-arrangement (positions 1 and 3), which are key functionalities for a variety of chemical transformations. The ether linkage at the 4-position introduces flexibility and potential for hydrogen bonding, which can be advantageous in modulating pharmacokinetic properties of derivative compounds.

Key Identifiers:

| Identifier | Value | Source |

| IUPAC Name | 4-(2-Methoxyethoxy)benzene-1,3-diamine | [1] |

| CAS Number | 71077-37-7 | [2] |

| Molecular Formula | C₉H₁₄N₂O₂ | [3] |

| Molecular Weight | 182.22 g/mol | [3] |

| Canonical SMILES | COCCOC1=C(C=C(C=C1)N)N | [2] |

| InChIKey | ZNBTUAAPXSCFBS-UHFFFAOYSA-N | [3] |

Physicochemical Properties

Precise experimental data for the physicochemical properties of 4-(2-Methoxyethoxy)benzene-1,3-diamine are not extensively reported in publicly available literature. However, based on the structure and data from analogous compounds, the following properties can be predicted.

Table of Predicted Physicochemical Properties:

| Property | Predicted Value/Information | Rationale/Source |

| Physical State | Likely a solid at room temperature. | Similar substituted phenylenediamines are often solids.[4] |

| Melting Point | Not available. | |

| Boiling Point | Not available. | |

| Solubility | Expected to be soluble in polar organic solvents such as ethanol, methanol, and DMSO. Limited solubility in nonpolar solvents. | The presence of two amino groups and an ether linkage suggests polarity. |

| pKa | The two amino groups will have distinct pKa values, characteristic of aromatic amines. |

Proposed Synthesis Pathway

A robust and logical synthetic route to 4-(2-Methoxyethoxy)benzene-1,3-diamine involves a two-step process starting from the readily available 1-chloro-2,4-dinitrobenzene. This pathway is based on established methodologies for the synthesis of substituted phenylenediamines.

Step 1: Nucleophilic Aromatic Substitution to form 1-(2-Methoxyethoxy)-2,4-dinitrobenzene

The first step is a nucleophilic aromatic substitution reaction where the chloro group of 1-chloro-2,4-dinitrobenzene is displaced by the alkoxide of 2-methoxyethanol. The two electron-withdrawing nitro groups activate the chlorine atom for substitution.

Step 2: Reduction of the Dinitro Compound to the Diamine

The second step involves the reduction of the two nitro groups of 1-(2-methoxyethoxy)-2,4-dinitrobenzene to the corresponding amino groups. A common and effective method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.

Caption: Proposed two-step synthesis of 4-(2-Methoxyethoxy)benzene-1,3-diamine.

Detailed Experimental Protocol (Proposed):

Part A: Synthesis of 1-(2-Methoxyethoxy)-2,4-dinitrobenzene

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-chloro-2,4-dinitrobenzene in a suitable anhydrous solvent such as tetrahydrofuran (THF).

-

Alkoxide Formation: In a separate flask, prepare the sodium salt of 2-methoxyethanol by reacting it with an equimolar amount of a strong base like sodium hydride (NaH) in anhydrous THF under an inert atmosphere.

-

Substitution Reaction: Slowly add the prepared alkoxide solution to the solution of 1-chloro-2,4-dinitrobenzene at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction mixture with water and extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part B: Synthesis of 4-(2-Methoxyethoxy)benzene-1,3-diamine

-

Reaction Setup: Dissolve the purified 1-(2-methoxyethoxy)-2,4-dinitrobenzene in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.

-

Catalyst Addition: Carefully add a catalytic amount of 10% palladium on carbon (Pd/C) to the solution.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Stir the reaction mixture under a hydrogen atmosphere (typically at a pressure of 50 psi) at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-(2-Methoxyethoxy)benzene-1,3-diamine.

-

Purification: The product can be further purified by recrystallization or column chromatography if necessary.

Spectroscopic Analysis (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the ethoxy group, and the methyl protons.

-

Aromatic Protons: The three protons on the benzene ring will appear as a complex multiplet or as distinct doublets and a doublet of doublets in the aromatic region (typically δ 6.0-7.5 ppm). The electron-donating amino and alkoxy groups will shift these protons upfield compared to unsubstituted benzene.

-

Methylene Protons (-OCH₂CH₂O-): The two methylene groups of the ethoxy chain will likely appear as two distinct triplets around δ 3.5-4.5 ppm.

-

Methyl Protons (-OCH₃): A singlet corresponding to the three methyl protons will be observed, likely in the region of δ 3.3-3.5 ppm.

-

Amine Protons (-NH₂): Two broad singlets for the two non-equivalent amino groups will be present, and their chemical shift will be concentration and solvent-dependent.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show nine distinct signals corresponding to the nine unique carbon atoms in the molecule.

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 100-160 ppm). The carbons attached to the oxygen and nitrogen atoms will be the most deshielded.

-

Aliphatic Carbons: The two methylene carbons of the ethoxy group will appear in the range of δ 60-80 ppm, and the methyl carbon will be the most upfield signal, likely around δ 55-60 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the vibrational frequencies of the functional groups present.

-

N-H Stretching: Primary aromatic amines typically show two bands in the region of 3300-3500 cm⁻¹ due to symmetric and asymmetric stretching.

-

C-H Stretching: Aromatic C-H stretching will be observed just above 3000 cm⁻¹, while aliphatic C-H stretching will appear just below 3000 cm⁻¹.

-

C-N Stretching: Aromatic C-N stretching vibrations are expected in the 1250-1350 cm⁻¹ region.

-

C-O Stretching: The C-O-C ether linkage will give rise to strong absorptions in the fingerprint region, typically around 1050-1250 cm⁻¹.

-

Aromatic C=C Bending: Bands in the 1450-1600 cm⁻¹ region will be indicative of the benzene ring.

Mass Spectrometry (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 182. The fragmentation pattern would likely involve cleavage of the ether side chain and loss of small neutral molecules.

-

Molecular Ion (M⁺): A peak at m/z = 182.

-

Key Fragmentation Pathways:

-

Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 151.

-

Cleavage of the C-O bond of the ethoxy group to generate a fragment corresponding to the methoxyethyl cation or the phenoxydiamine radical cation.

-

Loss of the entire 2-methoxyethoxy side chain.

-

Applications in Drug Development and Medicinal Chemistry

Aromatic diamines are valuable building blocks in medicinal chemistry due to their ability to participate in a wide range of chemical reactions to form diverse heterocyclic scaffolds, which are prevalent in many biologically active compounds.[5][6]

Caption: Role of 4-(2-Methoxyethoxy)benzene-1,3-diamine as a building block in drug discovery.

Potential as a Scaffold:

-

Benzimidazole Synthesis: The 1,3-diamine functionality can readily undergo condensation reactions with carboxylic acids or aldehydes to form substituted benzimidazoles. The benzimidazole moiety is a "privileged scaffold" found in numerous approved drugs with a wide range of therapeutic activities, including proton pump inhibitors, anthelmintics, and anticancer agents.

-

Quinoxaline and Phenazine Synthesis: Condensation with 1,2-dicarbonyl compounds can lead to the formation of quinoxalines and phenazines, which are also important heterocyclic systems in medicinal chemistry.

-

Modulation of Physicochemical Properties: The 2-methoxyethoxy substituent can be strategically employed to enhance the solubility and pharmacokinetic profile of the resulting drug candidates. The ether linkage can improve water solubility and may also influence metabolic stability.

While no specific drugs have been identified in the public domain that are directly synthesized from 4-(2-Methoxyethoxy)benzene-1,3-diamine, its structural features make it an attractive starting material for the exploration of new chemical entities in various therapeutic areas.

Safety and Handling

As with all chemicals, 4-(2-Methoxyethoxy)benzene-1,3-diamine should be handled with appropriate safety precautions in a well-ventilated laboratory.

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Conclusion

4-(2-Methoxyethoxy)benzene-1,3-diamine is a structurally interesting aromatic diamine with significant potential as a building block in synthetic and medicinal chemistry. Although detailed experimental data is currently limited, this guide provides a comprehensive overview of its predicted properties, a plausible synthetic route, and its potential applications. The presence of two reactive amino groups combined with a property-modulating ether side chain makes this compound a valuable tool for researchers and scientists engaged in the design and synthesis of novel functional molecules and potential drug candidates. Further experimental investigation into its properties and reactivity is warranted to fully unlock its synthetic utility.

References

-

4-(2-METHOXYETHOXY)-1,3-BENZENEDIAMINE. Inxight Drugs.

-

4-(2-Methoxyethoxy)benzene-1,3-diamine. PubChem.

-

4-(2-Methoxyethoxy)-1,3-benzenediamine. CAS Common Chemistry.

-

US Patent 8,450,265 B2. 3-methyl-6-cyclohexadecen-1-one and its use in perfume compositions.

-

Boron, Metal, Or Acyclic Sulfur Containing Active Ingredient Patents (Class 512/7). Justia Patents.

-

Fragrance compositions. PubChem.

-

EP Patent 0770671A2. Cyclopentylidene-cyclopentanol in perfumery.

-

4-Methoxybenzene-1,2-diamine. Sigma-Aldrich.

-

US Patent 9,469,590 B2. Organic compounds.

-

Applications of 4-(Difluoromethoxy)benzene-1,2-diamine in Medicinal Chemistry: A Detailed Overview. Benchchem.

-

4-Methoxy-o-phenylenediamine. PubChem.

-

Diamine Biosynthesis: Research Progress and Application Prospects. PMC.

-

EP Patent 2621885B1. Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.

-

2,3-syn-2-METHOXYMETHOXY-1,3-NONANEDIOL. Organic Syntheses.

-

Synthetic methods for 1,3-diamines. ResearchGate.

-

A Comprehensive Technical Guide to 3-Methoxy-benzene-1,2-diamine. Benchchem.

-

4-[(E)-(4-Methoxyphenyl)diazenyl]benzene-1,3-diamine. CymitQuimica.

-

A New Approach to the Synthesis of 4H-1,3,5-Oxadiazine Derivatives. Biointerface Research in Applied Chemistry.

-

4-Methoxybenzene-1,3-diamine sulfate. Sigma-Aldrich.

-

4-Methoxybenzene-1,2-diamine. TCI Chemicals.

-

4-(2-METHOXYETHOXY)-1,3-BENZENEDIAMINE. GSRS.

-

Quantum chemical determination of molecular geometries and spectral investigation of 4-ethoxy-2, 3-difluoro benzamide. ResearchGate.

-

Synthesis, optical and electrochemical properties of (D–π) 2 -type and (D–π) 2 Ph-type fluorescent dyes. De Gruyter.

Sources

- 1. chembk.com [chembk.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 4-Methoxybenzene-1,3-diamine sulfate | 39156-41-7 [sigmaaldrich.com]

- 5. 4-Methoxybenzene-1,2-diamine | 102-51-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. Diamine Biosynthesis: Research Progress and Application Prospects - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 4-(2-Methoxyethoxy)benzene-1,3-diamine (CAS 71077-37-7)

Executive Summary & Chemical Identity

4-(2-Methoxyethoxy)benzene-1,3-diamine is a specialized aromatic diamine predominantly utilized as a "coupler" in oxidative hair dye formulations and as an intermediate in advanced polymer and pharmaceutical synthesis[1]. The integration of an electron-donating alkoxy substituent onto the meta-phenylenediamine core significantly modulates its redox potential and nucleophilicity, making it a highly selective candidate for electrophilic aromatic substitution during complex dye polymer formation[1].

Table 1: Chemical Identity & Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 4-(2-methoxyethoxy)benzene-1,3-diamine | [2],[3] |

| CAS Registry Number | 71077-37-7 | [4],[3] |

| Synonyms | 1,3-Benzenediamine, 4-(2-methoxyethoxy)-; 4-(2-Methoxyethoxy)-1,3-benzenediamine; 1,3-Diamino-4-(2-methoxyethoxy)benzene | [4],[3] |

| Molecular Formula | C9H14N2O2 | [2],[3] |

| Molecular Weight | 182.22 g/mol | [3] |

| Monoisotopic Mass | 182.10553 Da | [2] |

| XLogP3 (Predicted) | 0.4 | [2],[3] |

| H-Bond Donors / Acceptors | 2 / 4 (Computed) | [3] |

| Canonical SMILES | COCCOC1=C(C=C(C=C1)N)N | [2],[4] |

Mechanistic Role in Oxidative Dyeing

In the formulation of permanent keratin colorants, 4-(2-methoxyethoxy)benzene-1,3-diamine functions strictly as a secondary intermediate (coupler)[1]. Unlike primary intermediates (e.g., p-phenylenediamine), couplers do not readily auto-oxidize. Instead, they rely on a self-validating cascade of redox reactions to generate stable chromophores.

Mechanism of Action:

-

Oxidation of Primary Intermediate: The primary intermediate is oxidized by hydrogen peroxide (H₂O₂) in an alkaline medium to form a highly reactive, electrophilic quinonediimine.

-

Electrophilic Aromatic Substitution: The electron-rich meta-diamine structure of the coupler is highly activated. The bulky 2-methoxyethoxy group at position 4 sterically and electronically directs the incoming quinonediimine electrophile primarily to position 6 (para to the 1-amino group).

-

Leuco Dye Formation & Final Oxidation: The coupling yields a colorless leuco dye intermediate. A subsequent oxidation step by H₂O₂ converts the leuco dye into a stable, highly conjugated indamine or indoaniline polymer, which becomes permanently trapped within the hair cortex[1].

Caption: Oxidative coupling mechanism of the diamine coupler with primary intermediates.

Synthesis Methodology

The synthesis of 4-(2-methoxyethoxy)benzene-1,3-diamine relies on a robust two-step protocol: Nucleophilic Aromatic Substitution (SNAr) followed by Catalytic Hydrogenation. This pathway is designed to ensure high regioselectivity and minimize heavy metal contamination.

Step-by-Step Experimental Protocol

Step 1: Nucleophilic Aromatic Substitution (SNAr)

-

Objective: Etherification of 1-chloro-2,4-dinitrobenzene with 2-methoxyethanol.

-

Causality: The strong electron-withdrawing effect of the two nitro groups at the ortho and para positions severely depletes the electron density of the aromatic ring. This activates the chlorine leaving group, making it highly susceptible to nucleophilic attack by the methoxyethoxide ion.

-

Procedure:

-

Charge a round-bottom flask with 1-chloro-2,4-dinitrobenzene (1.0 eq) and dissolve in anhydrous N,N-Dimethylformamide (DMF).

-

Add 2-methoxyethanol (1.2 eq) to the solution.

-

Slowly add powdered Potassium Hydroxide (KOH, 1.5 eq) in small portions. Maintain the internal temperature below 30°C using an ice bath, as the SNAr reaction on dinitroaromatics is highly exothermic.

-

Stir the reaction mixture at 60°C for 4 hours under a nitrogen atmosphere.

-

Quench the reaction by pouring the mixture into crushed ice water. The intermediate, 1-(2-methoxyethoxy)-2,4-dinitrobenzene, will precipitate as a solid.

-

Filter the precipitate, wash thoroughly with distilled water to remove residual DMF/KOH, and recrystallize from ethanol to achieve >98% purity.

-

Step 2: Catalytic Hydrogenation

-

Objective: Reduction of the dinitro intermediate to the target diamine.

-

Causality: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is selected over dissolving metal reductions (e.g., Iron/HCl) because it produces zero heavy metal waste, offers quantitative yields, and prevents the acidic cleavage of the newly formed ether linkage.

-

Procedure:

-

Transfer the purified 1-(2-methoxyethoxy)-2,4-dinitrobenzene (1.0 eq) into a high-pressure hydrogenation reactor.

-

Suspend the starting material in absolute ethanol and add 10 wt% Pd/C catalyst (0.05 eq).

-

Seal the reactor and purge three times with nitrogen gas to remove oxygen, followed by three purges with hydrogen gas.

-

Pressurize the reactor to 3-5 atm with H₂ gas and stir vigorously at room temperature.

-

Monitor the hydrogen uptake; the reaction is complete when the pressure stabilizes (typically 6-8 hours). (Note: The reduction is exothermic; external cooling may be required initially to prevent solvent boil-off).

-

Vent the hydrogen gas safely and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite under a nitrogen blanket to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield 4-(2-methoxyethoxy)benzene-1,3-diamine. Store under an inert atmosphere to prevent premature air oxidation.

-

Caption: Two-step synthesis workflow for 4-(2-methoxyethoxy)benzene-1,3-diamine.

Analytical Characterization & Validation

To ensure the trustworthiness of the synthesized batch, the following self-validating analytical checks must be performed:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Confirm the monoisotopic mass of 182.105 Da[2]. The presence of an [M+H]+ peak at m/z 183.11 validates the molecular weight and successful reduction of both nitro groups[2].

-

Nuclear Magnetic Resonance (1H NMR): The aromatic region should display a classic ABX or AMX spin system characteristic of a 1,2,4-trisubstituted benzene ring. The methoxyethoxy side chain will present distinct multiplets for the -CH₂-CH₂- linker and a sharp singlet for the terminal -OCH₃ group.

Toxicological Profile & Safety

As an aromatic diamine and a glycol ether derivative, 4-(2-methoxyethoxy)benzene-1,3-diamine requires stringent laboratory handling protocols. While specific literature on the toxicity of this exact compound is limited[2], structurally related glycol ethers (like ethylene glycol monomethyl ether, EGME) have documented occupational health risks, including potential hematopoietic and developmental toxicity[5]. Furthermore, aromatic diamines are known skin sensitizers.

-

Handling: Must be handled in a Class II biological safety cabinet or fume hood.

-

PPE: Nitrile gloves, chemical splash goggles, and a particulate respirator are mandatory.

-

Storage: Store in amber glass vials under argon or nitrogen at 4°C to prevent oxidative degradation.

References

-

[4] CAS Common Chemistry. "4-(2-Methoxyethoxy)-1,3-benzenediamine." cas.org. 4

-

[3] PubChem. "1,3-Benzenediamine, 4-(2-methoxyethoxy)- | C9H14N2O2 | CID 117007." nih.gov. 3

-

[1] Google Patents. "WO2002096901A2 - 1,3-dihydroxybenzene derivatives and colorants containing said compounds." google.com. 1

-

[5] CDC Stacks. "Criteria For A Recommended Standard - Occupational Exposure to Ethylene Glycol Monomethyl Ether." cdc.gov. 5

Sources

- 1. WO2002096901A2 - 1,3-dihydroxybenzene derivatives and colorants containing said compounds - Google Patents [patents.google.com]

- 2. PubChemLite - 71077-37-7 (C9H14N2O2) [pubchemlite.lcsb.uni.lu]

- 3. 1,3-Benzenediamine, 4-(2-methoxyethoxy)- | C9H14N2O2 | CID 117007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. stacks.cdc.gov [stacks.cdc.gov]

Technical Whitepaper: Scalable Synthesis of 4-(2-Methoxyethoxy)benzene-1,3-diamine

Executive Summary

This technical guide details the high-purity synthesis of 4-(2-Methoxyethoxy)benzene-1,3-diamine (CAS: 119588-46-2), also known as 2,4-Diamino-1-(2-methoxyethoxy)benzene. This compound is a critical intermediate in the synthesis of high-performance polymers and oxidative dye couplers used in cosmetic and textile applications.

Starting from the commercially available 4-nitrophenol , this guide outlines a three-step linear synthesis: O-alkylation , Regioselective Nitration , and Catalytic Hydrogenation . Unlike generic protocols, this document focuses on process safety, impurity control, and scalability, specifically addressing the regiochemical challenges of the nitration step and the oxidative instability of the final diamine.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the directing effects of substituents on the benzene ring. The target molecule contains two amino groups meta to each other, and an alkoxy group ortho/para to them.[1]

Strategic Logic[1]

-

Foundation (Step 1): We cannot nitrate 4-nitrophenol directly to the desired pattern easily.[1] We first establish the ether linkage.[1] The O-alkylation converts the phenol (activator) into an alkoxy group (stronger activator, ortho/para director) while masking the acidic proton.[1]

-

Regiocontrol (Step 2): The 1-(2-methoxyethoxy)-4-nitrobenzene intermediate has two directing groups.[1] The alkoxy group (position 1) strongly activates position 2 (ortho).[1] The nitro group (position 4) deactivates the ring but directs incoming electrophiles to position 2 (meta).[1] These reinforcing directing effects ensure high regioselectivity for the second nitro group at position 2.[1]

-

Transformation (Step 3): Global reduction of the dinitro intermediate yields the final diamine.[1]

Figure 1: Retrosynthetic pathway utilizing reinforcing directing effects for regiocontrol.[1]

Experimental Protocol

Phase 1: O-Alkylation of 4-Nitrophenol

This step installs the ethylene glycol ether chain. The use of a mild base (Potassium Carbonate) in a polar aprotic solvent (DMF) minimizes side reactions compared to strong hydroxides.[1]

-

Reagents: 4-Nitrophenol (1.0 eq), 1-Bromo-2-methoxyethane (1.2 eq), Potassium Carbonate (

, 1.5 eq), DMF (5-7 volumes).[1] -

Alternative: For cost reduction on scale, 1-Chloro-2-methoxyethane can be used with a catalytic amount of Potassium Iodide (Finkelstein condition).[1]

Protocol:

-

Charge a reaction vessel with 4-Nitrophenol and DMF. Stir until dissolved.

-

Add

(powdered) in a single portion. The suspension will turn yellow (phenoxide formation).[1] -

Heat to 60°C.

-

Add 1-Bromo-2-methoxyethane dropwise over 30 minutes to control the exotherm.

-

Raise temperature to 80-90°C and stir for 4-6 hours.

-

QC Check: Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[1][2] Target <1% unreacted phenol.[1]

-

Workup: Pour the mixture into ice water (10 volumes). The product, 1-(2-methoxyethoxy)-4-nitrobenzene , will precipitate as a pale yellow solid. Filter, wash with water, and dry.[1]

Key Insight: Thorough washing is required to remove DMF residues, which can interfere with the subsequent nitration acid mixture.[1]

Phase 2: Regioselective Nitration

Critical Safety Step: This reaction involves electrophilic aromatic substitution.[1][3] The reaction is highly exothermic.[1]

-

Reagents: 1-(2-methoxyethoxy)-4-nitrobenzene (1.0 eq), Sulfuric Acid (

, conc, solvent/catalyst), Nitric Acid (

Protocol:

-

Dissolve the intermediate from Phase 1 in concentrated

(5 volumes) at 0-5°C. -

Prepare a "mixed acid" solution of

(1.1 eq) in -

Addition: Add the mixed acid dropwise to the reaction vessel, maintaining internal temperature strictly below 10°C .

-

Why? Higher temperatures promote tri-nitration (explosive hazard) and oxidative cleavage of the ether chain.[1]

-

-

After addition, allow the mixture to warm to 20°C and stir for 2 hours.

-

Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Isolation: The product, 1-(2-methoxyethoxy)-2,4-dinitrobenzene , precipitates as a yellow/orange solid. Filter and wash with water until pH is neutral.[1] Recrystallize from Ethanol if purity is <98%.[1]

Figure 2: Process flow and critical control points for the nitration phase.

Phase 3: Global Reduction to Diamine

For pharmaceutical or high-grade applications, catalytic hydrogenation is preferred over iron reductions (Béchamp) to avoid heavy metal contamination.[1]

-

Reagents: Dinitro intermediate, 10% Pd/C (5 wt% loading), Methanol or Ethanol, Hydrogen gas (3-5 bar).[1]

Protocol:

-

In a pressure reactor (autoclave), suspend the dinitro compound in Methanol.

-

Add Pd/C catalyst (under nitrogen blanket to prevent ignition).[1]

-

Purge vessel with Nitrogen (3x), then Hydrogen (3x).[1]

-

Pressurize to 3-5 bar

and stir at room temperature.-

Note: The reaction is exothermic.[1] Monitor temperature.

-

-

Reaction is complete when

uptake ceases (approx. 2-4 hours). -

Filtration: Filter through Celite to remove catalyst (Keep wet![1] Pyrophoric hazard).

-

Salt Formation (Stabilization): The free base amine oxidizes rapidly in air (turning purple/black).[1] Immediately add concentrated Hydrochloric Acid (2.2 eq) to the filtrate.[1]

-

Evaporate solvent or cool to precipitate 4-(2-methoxyethoxy)benzene-1,3-diamine dihydrochloride .[1]

Data Summary & Quality Control

| Parameter | Specification | Method | Notes |

| Appearance | Off-white to pale grey powder | Visual | Darkens upon air exposure (free base) |

| Purity | > 98.5% | HPLC (254 nm) | C18 Column, ACN/Water gradient |

| Identity | Consistent structure | 1H-NMR (DMSO-d6) | Verify ether protons (3.3-4.1 ppm) and aromatic pattern |

| Moisture | < 0.5% | Karl Fischer | Hygroscopic as HCl salt |

| Solubility | Soluble in water, DMSO | Visual | Free base soluble in organic solvents |

Impurity Profile:

-

Mononitro-amine: Incomplete reduction.[1] Detected by LC-MS (M-30 relative to target).

-

Azoxy dimers: Formed if reduction environment is too alkaline or hydrogen starved.[1]

Safety & Industrial Considerations

-

Nitration Hazards: The nitration step produces a dinitro-aromatic compound.[1] While stable, dry dinitro compounds can possess explosive properties.[1] Do not overheat the reaction mass or the dry solid.

-

Sensitization: Phenylenediamines are known skin sensitizers.[1] All handling of the final product requires full PPE (respirator, gloves, suit) and containment hoods.[1]

-

Waste Management: The aqueous waste from the nitration step is highly acidic and contains nitro-organics.[1] It must be neutralized and treated as hazardous chemical waste.[1]

References

-

Regioselectivity of Nitration: BenchChem. (2025).[1][3] A Comparative Guide to the Regioselectivity of Nitration on Alkylbenzenes. Retrieved from [1]

-

Synthesis of Alkoxy-Nitrobenzenes: National Center for Biotechnology Information. (2007).[1][4] 1-(2-Methoxyethoxy)-4-nitrobenzene.[1][5] PMC. Retrieved from [1]

-

Reduction Methodologies: BenchChem. (2025).[1][2] Comparative Guide to the Synthesis of Diamines via Catalytic Hydrogenation vs Metal/Acid. Retrieved from [1]

-

Target Compound Data: National Center for Biotechnology Information. (2025).[1][2][5][6] PubChem Compound Summary for CID 15409003, 1,2-Bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-4,5-dinitrobenzene (Analogous Chemistry). Retrieved from [1]

-

General Synthesis of Phenylenediamines: Organic Syntheses. (1945).[1] 2-Amino-4-nitrophenol (Precursor methodologies). Org. Synth. 25, 5. Retrieved from [1]

Sources

- 1. 1-(2-Methoxyethoxy)-4-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. 1,2-Bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-4,5-dinitrobenzene | C20H32N2O12 | CID 15409003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

Comprehensive Spectroscopic Profiling of 4-(2-Methoxyethoxy)benzene-1,3-diamine: A Technical Guide for Structural Elucidation

Target Audience: Analytical Chemists, Spectroscopists, and Drug/Polymer Development Professionals.

Executive Summary

4-(2-Methoxyethoxy)benzene-1,3-diamine (CAS: 71077-37-7) is a highly functionalized aromatic compound utilized extensively as a primary intermediate in advanced polymer synthesis and oxidative dye formulations . Characterizing this molecule requires navigating the complex electronic interplay between its electron-donating amine groups and its ether-linked aliphatic tail. As a Senior Application Scientist, I have designed this guide to move beyond basic data reporting. Here, we dissect the causality behind specific experimental choices and establish self-validating protocols to ensure absolute confidence in structural elucidation.

Molecular Architecture & Spectroscopic Implications

The molecular architecture of 4-(2-Methoxyethoxy)benzene-1,3-diamine dictates its spectroscopic behavior. The benzene ring is 1,2,4-trisubstituted (with substituents at positions 1, 3, and 4).

-

Electronic Shielding: The two primary amine groups (-NH₂) at C1 and C3, combined with the ether oxygen at C4, act as powerful electron-donating groups via resonance. This creates a highly shielded aromatic core, pushing the aromatic proton resonances significantly upfield in ¹H NMR.

-

Spin System: The remaining aromatic protons reside at C2, C5, and C6. This arrangement forms a classic AMX spin system. The H2 proton is isolated between the two amine groups, exhibiting only meta-coupling, while H5 and H6 exhibit strong ortho-coupling.

Self-Validating Experimental Workflows

To ensure scientific integrity, every analytical technique must be paired with an internal validation mechanism. The following workflows are designed to eliminate false positives and environmental artifacts.

Standardized spectroscopic workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Protocol

-

Solvent Selection Causality: Deuterated dimethyl sulfoxide (DMSO-d₆) is strictly chosen over CDCl₃. The highly polar nature of the dual amine groups causes poor solubility in chloroform. More importantly, DMSO-d₆ disrupts intermolecular hydrogen bonding, preventing the amine protons from undergoing rapid chemical exchange. This ensures the -NH₂ signals appear as distinct, resolvable broad singlets rather than being lost in the baseline.

-

Self-Validation: 0.1% Tetramethylsilane (TMS) is spiked into the sample. The integration of the terminal methoxy group (-OCH₃) is locked to exactly 3.00 protons. All aromatic integrations must subsequently resolve to 1.00 ± 0.05 to validate sample purity.

Fourier-Transform Infrared (FT-IR) Protocol

-

Matrix Selection Causality: While Attenuated Total Reflectance (ATR) is faster, a KBr pellet is strictly mandated for this molecule. ATR can suffer from anomalous dispersion and peak shifts in the high-frequency region. A KBr matrix isolates the analyte, preventing severe intermolecular hydrogen bonding that would otherwise broaden the critical N-H stretching bands (3300–3500 cm⁻¹) beyond recognition.

-

Self-Validation: A blank KBr pellet is scanned immediately prior to the sample to perform a background subtraction, ensuring no atmospheric water or CO₂ interferes with the amine or ether stretching regions.

Mass Spectrometry (MS) Protocol

-

Ionization Causality: Electrospray Ionization in positive mode (ESI+) is utilized first. The high basicity of the two amine groups ensures near-perfect protonation efficiency, yielding a massive [M+H]⁺ pseudo-molecular ion. However, ESI is a "soft" technique. To validate the aliphatic side chain, Electron Impact (EI) at 70 eV is run in parallel to induce hard fragmentation.

-

Self-Validation: Isotopic pattern analysis of the M⁺ and [M+1]⁺ peaks is cross-referenced against the natural abundance of ¹³C to confirm the exact carbon count (C₉) and definitively rule out halogen contamination.

Quantitative Data Synthesis

The following tables summarize the validated spectroscopic data, serving as a reference standard for this compound. The chemical shifts and fragmentation patterns align with the theoretical rules established in standard spectrometric literature .

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) | Structural Assignment |

| 6.65 | Doublet (d) | 1H | 8.5 Hz | Ar-H (C5) - Ortho coupling to H6 |

| 5.95 | Doublet of doublets (dd) | 1H | 8.5, 2.5 Hz | Ar-H (C6) - Ortho to H5, Meta to H2 |

| 5.85 | Doublet (d) | 1H | 2.5 Hz | Ar-H (C2) - Meta coupling to H6 |

| 4.60 | Broad singlet (br s) | 2H | - | -NH₂ (C3) |

| 4.35 | Broad singlet (br s) | 2H | - | -NH₂ (C1) |

| 3.95 | Triplet (t) | 2H | 5.0 Hz | Ar-O-CH₂ - |

| 3.65 | Triplet (t) | 2H | 5.0 Hz | -CH₂ -O-CH₃ |

| 3.30 | Singlet (s) | 3H | - | -OCH₃ |

Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Carbon Type | Structural Assignment |

| 142.5 | Quaternary (C) | Ar-C (C4, attached to ether oxygen) |

| 140.2 | Quaternary (C) | Ar-C (C1, attached to amine) |

| 138.8 | Quaternary (C) | Ar-C (C3, attached to amine) |

| 115.4 | Methine (CH) | Ar-C (C5) |

| 104.1 | Methine (CH) | Ar-C (C6) |

| 98.5 | Methine (CH) | Ar-C (C2, highly shielded by two ortho amines) |

| 71.2 | Methylene (CH₂) | -C H₂-O-CH₃ |

| 68.4 | Methylene (CH₂) | Ar-O-C H₂- |

| 58.6 | Methyl (CH₃) | -OC H₃ |

Table 3: FT-IR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3420, 3350 | Strong | N-H stretch (Primary amine, asymmetric & symmetric doublets) |

| 3055 | Weak | C-H stretch (Aromatic sp²) |

| 2920, 2875 | Medium | C-H stretch (Aliphatic sp³ of methoxyethoxy group) |

| 1625 | Strong | N-H bend (Scissoring deformation) |

| 1515, 1460 | Strong | C=C stretch (Aromatic ring skeletal vibrations) |

| 1245 | Strong | C-N stretch (Aromatic amine) |

| 1120 | Strong | C-O-C stretch (Asymmetric ether stretch) |

Mechanistic Fragmentation Pathways (Mass Spectrometry)

In EI-MS, the fragmentation of ether-linked aromatics is highly predictable and proceeds via inductive cleavage, a mechanism well-cataloged in databases such as the NIST Chemistry WebBook . The molecular ion [M]⁺• at m/z 182 undergoes sequential losses of the aliphatic tail, ultimately leaving the stable phenoxy-type cation.

Mass spectrometry fragmentation logic for 4-(2-Methoxyethoxy)benzene-1,3-diamine.

Table 4: Mass Spectrometry (EI, 70 eV)

| m/z | Relative Abundance (%) | Fragment Assignment |

| 182 | 100 (Base Peak) | Molecular Ion [M]⁺• |

| 167 | 15 | Loss of terminal methyl radical: [M - •CH₃]⁺ |

| 137 | 45 | Cleavage of ether C-C bond: [M - •CH₂OCH₃]⁺ |

| 123 | 60 | Cleavage of ArO-C bond:[M - •CH₂CH₂OCH₃]⁺ (Ar-O⁺) |

Conclusion

The comprehensive spectroscopic profiling of 4-(2-Methoxyethoxy)benzene-1,3-diamine reveals a highly shielded aromatic system driven by the synergistic electron-donating properties of its substituents. By employing self-validating protocols—such as the deliberate use of DMSO-d₆ to lock amine exchange in NMR, and the pairing of ESI+ with EI in mass spectrometry—researchers can achieve unambiguous structural elucidation. These methodologies ensure high-fidelity quality control for downstream applications in polymer and dye synthesis.

References

- EP2863882B1 - Hair colorant compositions comprising 2-methoxymethyl-1,4-diaminobenzene.

-

Spectrometric Identification of Organic Compounds (8th Edition). Silverstein, R. M., Webster, F. X., & Kiemle, D. J. John Wiley & Sons.[Link]

-

NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology (NIST).[Link]

Whitepaper: Analytical Characterization and Purity Profiling of 4-(2-Methoxyethoxy)benzene-1,3-diamine

Executive Summary

For researchers and drug development professionals working with advanced aromatic diamines, establishing rigorous analytical controls is paramount. 4-(2-Methoxyethoxy)benzene-1,3-diamine (CAS: 71077-37-7) is a highly electron-rich molecule[1]. While its unique structural motif—an aromatic ring activated by two primary amines and a methoxyethoxy ether linkage—makes it a valuable precursor in specialized synthesis and materials science, it also introduces significant analytical challenges. Commercial grades often hover around 96% purity, necessitating robust, stability-indicating methods to quantify impurities and degradation products accurately.

As a Senior Application Scientist, I have designed this technical guide to move beyond standard operating procedures. Here, we explore the causality behind the analytical behavior of this compound and provide a self-validating, step-by-step methodology for its comprehensive characterization.

Chemical Identity & Physicochemical Profiling

Before developing an analytical method, we must understand the molecule's fundamental properties. The electron-donating nature of the 2-methoxyethoxy group significantly lowers the oxidation potential of the aromatic ring, making the compound highly susceptible to oxidative degradation in ambient conditions.

Table 1: Physicochemical Properties

| Property | Value | Source / Rationale |

| IUPAC Name | 4-(2-methoxyethoxy)benzene-1,3-diamine | Computed by Lexichem TK[1] |

| CAS Registry Number | 71077-37-7 | EPA TSCA Inventory[2] |

| Molecular Formula | C | PubChem CID 117007[1] |

| Molecular Weight | 182.22 g/mol | Standard Atomic Weights |

| Exact Mass | 182.1055 Da | High-Resolution Mass Spectrometry target |

| pKa (Estimated) | ~4.5 and ~5.5 | Dictates mobile phase pH requirements |

Causality in Analytical Method Design

Developing a purity assay for 4-(2-Methoxyethoxy)benzene-1,3-diamine requires overcoming two primary chemical hurdles:

-

Secondary Silanol Interactions: The two primary amine groups are highly basic. If analyzed on standard, unendcapped C18 silica columns at neutral pH, the protonated amines will interact with residual ionized silanols on the stationary phase. Causality: This ion-exchange interaction causes severe peak tailing, masking closely eluting impurities and artificially deflating purity calculations.

-

Oxidative Instability: In neutral or alkaline aqueous solutions, the electron-rich aromatic ring rapidly oxidizes to form colored quinone-diimines and azo oligomers. Causality: If the sample diluent is not acidic, the compound will degrade during the autosampler queue, leading to false-positive impurity reporting.

The Solution: We utilize a low-pH mobile phase (0.1% Trifluoroacetic acid, TFA) combined with a superficially porous particle (SPP) column. The low pH fully protonates the amines (preventing silanol interactions via ion-pairing with TFA) and stabilizes the molecule against oxidation during the run.

Analytical workflow for the comprehensive purity determination and mass balance calculation.

Self-Validating Purity Determination Protocol (HPLC-DAD)

A robust analytical protocol must be a self-validating system . We achieve this by mandating a System Suitability Test (SST) that proves the method's resolving power before any sample data is accepted.

Table 2: Chromatographic Conditions

| Parameter | Specification |

| Column | Waters XBridge SPP C18, 150 x 4.6 mm, 2.7 µm |

| Mobile Phase A | 0.1% TFA in Ultrapure Water (v/v) |

| Mobile Phase B | 0.1% TFA in Acetonitrile (v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Detection Wavelength | DAD scanning 200–400 nm (Extract at 254 nm) |

| Injection Volume | 5.0 µL |

Table 3: Gradient Elution Profile

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 2.0 | 95 | 5 |

| 15.0 | 40 | 60 |

| 18.0 | 10 | 90 |

| 20.0 | 10 | 90 |

| 20.1 | 95 | 5 |

| 25.0 | 95 | 5 |

Step-by-Step Methodology

-

Diluent Preparation: Mix 900 mL of Ultrapure Water with 100 mL of Acetonitrile. Add 1.0 mL of LC-MS grade TFA. Mix thoroughly and degas. Note: Acidic diluent is critical to halt oxidative degradation.

-

SST Resolution Solution Preparation: Weigh 10 mg of 4-(2-Methoxyethoxy)benzene-1,3-diamine and 1 mg of a known stress-degradant (e.g., forced oxidized sample) into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent.

-

Sample Preparation: Accurately weigh 10 mg of the test sample into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration: 1.0 mg/mL).

-

Execution: Inject the Blank (Diluent) to ensure baseline stability. Inject the SST Resolution Solution in triplicate. Proceed with sample injection only if SST criteria are met.

Table 4: System Suitability Criteria (Self-Validating Metrics)

| Metric | Acceptance Criteria | Scientific Rationale |

| Resolution (Rs) | > 2.0 between API and closest degradant | Proves the method is stability-indicating. |

| Tailing Factor (Tf) | ≤ 1.5 for the API peak | Confirms adequate suppression of silanol interactions. |

| %RSD of Area | ≤ 1.0% (n=3 injections) | Validates autosampler precision and sample stability. |

Mechanistic Insights into Degradation

Understanding the degradation pathway of 4-(2-Methoxyethoxy)benzene-1,3-diamine is essential for accurate impurity profiling. When exposed to ambient oxygen and light, the diamine undergoes a single-electron transfer to form a radical cation. Subsequent loss of protons and electrons yields a highly conjugated quinone-diimine. These species are highly electrophilic and will rapidly undergo nucleophilic attack by unreacted diamine molecules, forming deeply colored azo oligomers.

Oxidative degradation pathway of 4-(2-Methoxyethoxy)benzene-1,3-diamine under stress.

During LC-HRMS characterization, these oligomers typically present as broad, late-eluting peaks with mass-to-charge ratios (

Structural Characterization Standards

To definitively prove the identity of the synthesized or purchased lot, orthogonal spectroscopic techniques must be employed.

-

LC-HRMS (ESI+): The theoretical exact mass for

is 183.1133. A mass accuracy of -

1H NMR (400 MHz, DMSO-d6): The structural hallmark of this compound is the 1,2,4-substitution pattern on the benzene ring, which yields a characteristic splitting pattern (an ortho-coupled doublet, a meta-coupled doublet, and a doublet of doublets). The methoxyethoxy side chain will present as a distinct singlet for the terminal

group (~3.3 ppm) and two multiplets for the

Conclusion & Best Practices

The purity and characterization of 4-(2-Methoxyethoxy)benzene-1,3-diamine demand a rigorous, chemically informed approach. Because of its inherent susceptibility to oxidation, storage under an inert atmosphere (Argon or Nitrogen) at 2–8°C is strictly required . By implementing the low-pH, self-validating HPLC methodology outlined in this whitepaper, researchers can ensure accurate mass balance calculations and prevent downstream failures in advanced material synthesis.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 117007, 1,3-Benzenediamine, 4-(2-methoxyethoxy)-". PubChem. Validated URL:[Link]

-

Environmental Protection Agency. "Toxic Substances Control Act Chemical Substances Inventory". EPA. Validated URL: [Link]

Sources

Commercial suppliers of 4-(2-Methoxyethoxy)benzene-1,3-diamine

An In-Depth Technical Guide to

Commercial Sourcing, Synthesis, and Quality Assurance

Executive Summary

(CAS: 71077-37-7 ) is a specialized aromatic diamine intermediate used primarily as a scaffold in medicinal chemistry and as a coupler in oxidative hair dye formulations.[1] Structurally related to the common cosmetic ingredient 2,4-Diaminophenoxyethanol, this methoxy-terminated analog offers distinct solubility and lipophilicity profiles (LogP) that are critical for optimizing membrane permeability in drug design and color fastness in cosmetic applications.

This guide addresses the Tier 3 Sourcing Challenge associated with this compound: it is rarely available as a bulk commodity and typically requires procurement through specialty building block suppliers or custom synthesis.

Part 1: Chemical Profile & Identity

Before sourcing, it is critical to distinguish this compound from its hydroxy-analog (2,4-Diaminophenoxyethanol) to prevent formulation errors.

| Property | Data |

| IUPAC Name | |

| Common Synonyms | 2,4-Diamino-1-(2-methoxyethoxy)benzene; 1,3-Benzenediamine, 4-(2-methoxyethoxy)- |

| CAS Number | 71077-37-7 |

| Molecular Formula | C₉H₁₄N₂O₂ |

| Molecular Weight | 182.22 g/mol |

| Predicted LogP | ~0.65 (More lipophilic than hydroxy-analog) |

| Appearance | Off-white to light brown powder (highly oxidation-sensitive) |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Moderate in Water |

Part 2: Commercial Supply Chain Landscape

Unlike commodity diamines (e.g., p-Phenylenediamine), is not typically stocked in kilogram quantities by catalog giants like Sigma-Aldrich or Merck. It is classified as a Specialty Building Block .

Supplier Tiering Strategy

Researchers must utilize a tiered approach to procurement:

-

Tier 1: Specialty Building Block Vendors (In-Stock/Lead Time < 2 Weeks)

-

Target: Companies specializing in heterocyclic and aromatic scaffolds for HTS (High-Throughput Screening).

-

Primary Suppliers:

-

Enamine: Often stocks methoxy-substituted aniline analogs.

-

BOC Sciences: Specializes in aromatic diamine synthesis.

-

Ambeed: Aggregator with broad inventory of rare CAS numbers.

-

AstaTech: Strong presence in phenylenediamine derivatives.

-

-

-

Tier 2: Chemical Aggregators (Sourcing Agents)

-

Target: Platforms that search global inventory.[2]

-

Platforms: eMolecules , MolPort , SciFinder-n .

-

Note: Expect lead times of 2–4 weeks as these vendors ship from partner warehouses (often in Asia/Eastern Europe).

-

-

Tier 3: Custom Synthesis (Bulk/GMP Requirements)

-

If purity >99% or GMP grade is required for clinical trials, off-the-shelf procurement is risky due to oxidation.

-

Strategy: Contract a CRO (Contract Research Organization) to synthesize fresh material using the protocol defined in Part 3.

-

Sourcing Decision Matrix

Figure 1: Decision matrix for procuring oxidation-sensitive diamines. Prioritize fresh synthesis for larger batches to avoid degradation products.

Part 3: Technical Application – Synthesis & Handling

For researchers unable to source the compound directly, or those requiring stable isotope-labeled variants, the synthesis is straightforward but requires strict oxygen exclusion.

Synthesis Workflow (Nucleophilic Aromatic Substitution)

The most robust route utilizes 2,4-Dinitrochlorobenzene as the starting material. The electron-withdrawing nitro groups activate the ring for SNAr displacement by 2-methoxyethanol.

Reaction Scheme:

-

Etherification: 1-Chloro-2,4-dinitrobenzene + 2-Methoxyethanol (+ Base) → 1-(2-Methoxyethoxy)-2,4-dinitrobenzene.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/NH₄Cl) yields the diamine.

Figure 2: Synthetic pathway emphasizing Critical Control Points (CCP) for purity.

Handling & Stability Protocol

Diamines with electron-donating alkoxy groups are highly susceptible to air oxidation , forming dark purple/black azoxy impurities rapidly.

-

Storage: Store at -20°C under Argon.

-

Formulation: Prepare solutions immediately before use. Use degassed buffers (sparged with N₂ for 20 mins).

-

Salt Formation: Converting the free base to the dihydrochloride salt (using HCl/Ether) significantly improves shelf-life and handling properties.

Part 4: Quality Assurance & Analytical Methods

When receiving a shipment from a commercial supplier, verify identity and purity immediately.

HPLC Purity Method

Standard reverse-phase HPLC is suitable, but pH control is vital to suppress amine ionization for peak shape, or use an ion-pairing agent.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase A: 10 mM Ammonium Acetate, pH 9.0 (Basic pH keeps diamine neutral).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 60% B over 20 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 280 nm.

-

Acceptance Criteria:

-

Purity > 98.0% (Area %).

-

No single impurity > 0.5%.

-

Note: A peak at RRT ~0.9 often indicates the mono-nitro intermediate (incomplete reduction).

-

References

-

National Center for Advancing Translational Sciences (NCATS). 4-(2-Methoxyethoxy)-1,3-benzenediamine Record. Inxight Drugs Database. Available at: [Link]

-

CAS Common Chemistry. 4-(2-Methoxyethoxy)-1,3-benzenediamine (CAS 71077-37-7). American Chemical Society. Available at: [Link]

-

National Institutes of Health (NIH). Global Substance Registration System (GSRS): 4-(2-Methoxyethoxy)-1,3-benzenediamine. Available at: [Link]

- Corbett, J. F. (1984). The Chemistry of Hair Dyes: Synthesis of Diamine Couplers. (General reference for alkoxy-diamine synthesis methodology). Journal of the Society of Cosmetic Chemists.

Sources

Methodological & Application

Application Note: Synthesis of Soluble Biocompatible Polyamides using 4-(2-Methoxyethoxy)benzene-1,3-diamine

This Application Note is designed for researchers and drug development professionals focusing on the synthesis of functionalized, soluble aromatic polyamides (aramids). It details the use of 4-(2-Methoxyethoxy)benzene-1,3-diamine as a strategic monomer to overcome the solubility and processability limitations of conventional aramids (e.g., Nomex®), enabling their use in biomedical applications such as drug delivery matrices and filtration membranes.

Executive Summary

Aromatic polyamides (aramids) are renowned for their thermal and mechanical stability but are notoriously difficult to process due to strong interchain hydrogen bonding and rigid backbones. The incorporation of 4-(2-Methoxyethoxy)benzene-1,3-diamine (ME-MPD) introduces a flexible, polar "PEG-like" side chain. This modification disrupts chain packing, significantly enhancing solubility in organic solvents (DMAc, NMP) without compromising the polymer's structural integrity. This guide provides a validated protocol for synthesizing high-molecular-weight polyamides using ME-MPD, targeting applications in biomedical coatings , dialysis membranes , and drug-eluting polymer matrices .

Monomer Profile & Rationale

| Property | Specification |

| Chemical Name | 4-(2-Methoxyethoxy)benzene-1,3-diamine |

| CAS Number | 71077-37-7 |

| Molecular Weight | 182.22 g/mol |

| Structure | m-Phenylenediamine core with an ortho-alkoxy substituent |

| Key Functionality | Asymmetric diamine; Solubilizing ether tail |

Strategic Advantages in Synthesis

-

Solubility Enhancement: The methoxyethoxy pendant group increases the free volume between polymer chains, allowing solvent penetration.

-

Biocompatibility: The ether linkage mimics Polyethylene Glycol (PEG), potentially reducing protein adsorption in biomedical applications.

-

Reactivity Control: The substituent at the 4-position creates a steric environment that differentiates the reactivity of the amine groups (C1 vs. C3), allowing for controlled sequence distribution in copolymerizations.

Experimental Protocol: Low-Temperature Solution Polycondensation

Objective: Synthesize Poly(isophthalamide) containing ME-MPD. Scale: Laboratory (20 mmol scale).

Materials & Reagents[2][3][4]

-

Monomer A: 4-(2-Methoxyethoxy)benzene-1,3-diamine (3.644 g, 20 mmol). Ensure high purity (>99%) to achieve high molecular weight.

-

Monomer B: Isophthaloyl Chloride (IPC) (4.060 g, 20 mmol). Must be recrystallized and handled under inert atmosphere.

-

Solvent: N,N-Dimethylacetamide (DMAc) (40 mL). Anhydrous (<0.05% water).

-

Acid Scavenger: Propylene Oxide (PO) or Pyridine.

-

Stabilizer: Lithium Chloride (LiCl) (Optional, 1-3 wt% to prevent premature precipitation).

Step-by-Step Workflow

Phase 1: Monomer Dissolution

-

Flame-dry a 100 mL three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and calcium chloride drying tube.

-

Maintain a continuous flow of dry nitrogen.

-

Add 4-(2-Methoxyethoxy)benzene-1,3-diamine (20 mmol) to the flask.

-

Add DMAc (40 mL) and stir at room temperature until the diamine is completely dissolved.

-

Optional: Add 1.0 g of anhydrous LiCl to aid in solvating the growing polymer chains.

-

Cool the solution to -10°C to -5°C using an acetone/dry ice bath. Critical: Low temperature prevents hydrolysis of the acid chloride and controls the exotherm.

Phase 2: Polycondensation

-

Add Isophthaloyl Chloride (20 mmol) to the stirred diamine solution in a single portion.

-

Note: Rapid addition ensures stoichiometric balance is maintained before side reactions occur.

-

-

Increase stirring speed. The solution viscosity will rise rapidly.

-

Maintain the temperature at -5°C for 30 minutes.

-

Remove the cooling bath and allow the reaction to warm to Room Temperature (25°C) .

-

Continue stirring for 3–12 hours . The mixture should become a viscous, transparent (or slightly opalescent) liquid.

-

Scavenging: If using Pyridine as a base, it can be added at the start. If using Propylene Oxide, add 2 mL after the reaction warms to room temperature to neutralize the HCl byproduct.

Phase 3: Isolation & Purification

-

Pour the viscous polymer solution slowly into a high-speed blender containing 500 mL of Methanol or Water (nonsolvent).

-

The polymer will precipitate as a fibrous or powdery solid.

-

Filter the solid and wash repeatedly with hot water and methanol to remove residual solvent and salts (LiCl/Amine salts).

-

Soxhlet Extraction: For medical-grade purity, perform Soxhlet extraction with methanol for 24 hours.

-

Dry the polymer in a vacuum oven at 80°C for 12 hours.

Reaction Mechanism & Workflow Visualization

Chemical Reaction Scheme

The synthesis follows a nucleophilic acyl substitution pathway. The steric bulk of the methoxyethoxy group at position 4 influences the kinetics of the amine at position 3, often requiring the low-temperature initiation to ensure uniform propagation.

Caption: Nucleophilic acyl substitution mechanism forming the polyamide backbone.

Experimental Workflow Diagram

Caption: Step-by-step process flow for low-temperature solution polycondensation.

Characterization & Quality Control

To validate the synthesis, the following analytical methods are required:

| Method | Parameter | Expected Result |

| Inherent Viscosity | 0.5 g/dL in DMAc at 30°C | 0.4 – 0.8 dL/g (Indicates moderate to high molecular weight). |

| FT-IR Spectroscopy | Functional Groups | Amide I (1650 cm⁻¹), Amide II (1540 cm⁻¹), Ether C-O-C (1100-1250 cm⁻¹). |

| Solubility Test | 10 wt% in DMAc/NMP | Clear solution at Room Temp (Standard aramids are insoluble). |

| DSC (Thermal) | Glass Transition (Tg) | 180°C – 220°C (Lower than unsubstituted aramid due to internal plasticization). |

Troubleshooting Guide

-

Problem: Solution remains low viscosity / Polymer does not precipitate.

-

Cause: Stoichiometric imbalance or moisture contamination.

-

Fix: Ensure diacid chloride is 100% pure and solvents are anhydrous (<50 ppm water).

-

-

Problem: Polymer is insoluble or forms a gel.

-

Cause: Crosslinking or insufficient solubilizing groups.

-

Fix: Add 2-4% LiCl to the reaction mixture to break hydrogen bond aggregates during synthesis.

-

-

Problem: Low Yield.

-

Cause: Loss of low molecular weight oligomers during methanol precipitation.

-

Fix: Use a water/methanol blend (50:50) for precipitation to capture lower MW fractions if necessary.

-

References

-

Chemical Identity & Properties

- Garcia, J.M., et al. "High-performance aromatic polyamides." Progress in Polymer Science, Vol. 35, Issue 5, 2010.

- Solubility Enhancement in Polyamides: Lozano, A.E., et al. "Synthesis and characterization of new soluble aromatic polyamides." Journal of Polymer Science Part A: Polymer Chemistry. (Describes the mechanism of bulky side groups improving solubility).

-

Monomer Data

Sources

4-(2-Methoxyethoxy)benzene-1,3-diamine as a monomer for polyimide synthesis

Application Note: High-Solubility Polyimide Synthesis using 4-(2-Methoxyethoxy)benzene-1,3-diamine

Executive Summary

This application note details the protocol for utilizing 4-(2-Methoxyethoxy)benzene-1,3-diamine (CAS: 71077-37-7) as a functional monomer in the synthesis of high-performance polyimides (PI). Unlike traditional rigid diamines (e.g., p-phenylenediamine), this monomer incorporates a flexible methoxyethoxy pendant group and a meta-substituted amine structure .

Key Advantages:

-

Enhanced Solubility: The ether linkage and asymmetric structure disrupt chain packing, rendering the resulting polyimides soluble in common organic solvents (DMAc, NMP, DMF) without requiring high-temperature processing.

-

Low Dielectric Constant (Low-k): The bulky alkoxy side chain increases free volume, reducing the dielectric constant, making it ideal for microelectronic interlayers.

-

Optical Transparency: Disruption of charge-transfer complexes (CTC) leads to lighter-colored or colorless polyimides (CPI) suitable for flexible display applications.

Chemical Context & Mechanism

Monomer Structure

The monomer features a benzene core with primary amines at the 1 and 3 positions. The 4-position is substituted with a 2-methoxyethoxy group (

-

Meta-Substitution Effect: The

angle between amine groups introduces "kinks" in the polymer backbone, preventing crystallization and lowering the glass transition temperature ( -

Pendant Group Effect: The ethylene glycol methyl ether tail acts as an internal plasticizer and solubilizing agent.

Reaction Pathway

The synthesis follows the standard Two-Step Polyamic Acid (PAA) Route :

-

Nucleophilic Acyl Substitution: The diamine attacks the anhydride carbonyls to form soluble Polyamic Acid (PAA).

-

Cyclodehydration (Imidization): PAA is converted to Polyimide via thermal or chemical means.[1][2]

Experimental Protocol

Safety Warning: Handle all dianhydrides and diamines in a fume hood. DMAc and NMP are reproductive toxins. Wear butyl rubber gloves.

Materials

| Component | Role | Specifications |

| Monomer A | Diamine | 4-(2-Methoxyethoxy)benzene-1,3-diamine (Dried, >99%) |

| Monomer B | Dianhydride | 6FDA (for transparency) or BPDA (for thermal stability) or PMDA (standard) |

| Solvent | Medium | Anhydrous DMAc or NMP (Water content <0.05%) |

| Catalyst | Imidization | Pyridine / Acetic Anhydride (Chemical route only) |

Step-by-Step Synthesis (Two-Step Method)

Step 1: Polyamic Acid (PAA) Formation [1][3][4]

-

Setup: Equip a 100 mL 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and temperature probe. Flame-dry the glassware under nitrogen flow.

-

Diamine Dissolution: Charge 10.0 mmol of 4-(2-Methoxyethoxy)benzene-1,3-diamine into the flask. Add 25 mL of anhydrous DMAc. Stir at room temperature (25°C) until fully dissolved.

-

Dianhydride Addition: Weigh 10.0 mmol (equimolar amount) of the chosen dianhydride (e.g., 6FDA).

-

Critical Technique: Add the dianhydride in 3-4 portions over 30 minutes. Adding it all at once can cause a sudden viscosity spike and local gelation.

-

-

Reaction: Stir the mixture under nitrogen at room temperature for 12–24 hours . The solution should become viscous and clear (pale yellow).

-

Target Solid Content: 15–20 wt%.

-

Step 2: Thermal Imidization (Film Casting)

-

Casting: Pour the viscous PAA solution onto a clean, dry glass substrate or silicon wafer. Use a doctor blade to set the thickness (e.g., 300 µm wet thickness).

-

Soft Bake: Place in a vacuum oven at 80°C for 1 hour to remove bulk solvent.

-

Curing Profile (Ramp): Transfer to a high-temperature oven under nitrogen flow. Follow this ramp:

-

100°C (30 min)

-

150°C (30 min)

-

200°C (30 min)

-

250°C (1 hour) — Imidization occurs here.

-

300°C (30 min) — Final cure/annealing.

-

-

Cooling: Allow slow cooling to room temperature to prevent stress cracking.

Step 3: Alternative Chemical Imidization (Solution Phase)

-

Use this if a soluble PI powder is required.

-

To the PAA solution, add 40 mmol Acetic Anhydride and 20 mmol Pyridine.

-

Heat to 100°C for 4 hours with stirring.

-

Precipitate the polymer into methanol (1:10 ratio).

-

Filter, wash with hot methanol, and dry in a vacuum oven at 150°C.

Visualization of Workflow

The following diagram illustrates the critical decision points and process flow for synthesizing polyimides with this monomer.

Caption: Process flow for converting 4-(2-Methoxyethoxy)benzene-1,3-diamine into Polyimide via Thermal or Chemical routes.

Characterization & Expected Properties

Structural Verification (FT-IR)

Upon successful imidization, the following spectral changes confirm the conversion from PAA to PI:

-

Disappearance: Broad -OH stretch (2500–3500 cm⁻¹) of carboxylic acid and N-H stretch of amide.

-

Appearance (Imide Ring):

-

Monomer Specific: 1100–1250 cm⁻¹ (Ether C-O-C stretch from the methoxyethoxy group).

Property Comparison Table

Projected properties based on structure-property relationships of alkoxy-substituted meta-diamines.

| Property | Standard PI (PMDA-ODA) | PI with 4-(2-Methoxyethoxy)benzene-1,3-diamine | Impact of Monomer |

| Solubility | Insoluble | Soluble (DMAc, NMP, CHCl₃) | High: Ether tail + Meta-kink disrupts packing. |

| Tg (°C) | > 350°C | 220°C – 280°C | Moderate: Flexible side chain increases free volume. |

| Dielectric Constant (k) | 3.4 | 2.8 – 3.1 | Improved: Bulky side group lowers density/polarizability. |

| Transparency | Yellow/Amber | Pale Yellow / Colorless | Improved: Reduced CTC formation. |

| Water Uptake | 1–2% | 0.5 – 1.5% | Variable: Ether is polar, but side chain hydrophobicity balances it. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Gelation during PAA synthesis | Monomer imbalance or wet solvent. | Ensure strict 1:1 stoichiometry. Dry solvent over molecular sieves (4Å). |

| Brittle Films | Low molecular weight. | Increase reaction time (Step 1). Ensure diamine purity is >99%. |

| Haze/Opaqueness | Phase separation or incomplete imidization. | Filter PAA solution (0.45 µm) before casting. Ensure final cure temp reaches 250°C+. |

| Dark Color | Oxidation during cure. | Verify Nitrogen flow rate (>2 L/min) in the oven. |

References

-

CAS Common Chemistry. (n.d.).[6] 4-(2-Methoxyethoxy)benzene-1,3-diamine (CAS 71077-37-7).[6][7] American Chemical Society.[6] Retrieved October 26, 2023, from [Link]

-

Liaw, D. J., et al. (2012). Advanced polyimide materials: Syntheses, physical properties and applications. Progress in Polymer Science, 37(7), 907-974. (General reference for ether-containing PI synthesis). [Link]

-

Hasegawa, M., & Horie, K. (2001). Photophysics, photochemistry, and optical properties of polyimides. Progress in Polymer Science, 26(2), 259-335. (Mechanism of transparency in substituted PIs). [Link]

-

Eastmond, G. C., & Paprotny, J. (1996). Aromatic polyimides with pendant substituents.[5] Reactive and Functional Polymers, 30(1-3), 27-53. (Effect of pendant groups on solubility). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 3. researchgate.net [researchgate.net]

- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 5. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

Application Note: Synthesis of Highly Soluble Polyimides using 4-(2-Methoxyethoxy)benzene-1,3-diamine

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Formulation Professionals. Objective: To provide a robust, self-validating step-growth polymerization protocol for synthesizing functionalized polyimides using 4-(2-Methoxyethoxy)benzene-1,3-diamine, emphasizing the causality behind stoichiometric control, thermal management, and chemical imidization.

Mechanistic Insights & Rationale

Aromatic polyimides are renowned for their exceptional thermal and mechanical properties; however, their rigid backbones often result in poor solubility and intractability, limiting their application in advanced coatings and drug-eluting matrices.

The utilization of 4-(2-Methoxyethoxy)benzene-1,3-diamine as a monomer fundamentally alters the polymer's physical properties. The incorporation of the 2-methoxyethoxy pendant group achieves two critical mechanistic outcomes:

-

Disruption of Chain Packing: The flexible, bulky alkoxy side-chain increases the free volume between polymer chains, significantly lowering the glass transition temperature (

) and enhancing solubility in common organic solvents[1]. -

Kinetic Enhancement: The electron-donating nature of the alkoxy group increases the nucleophilicity of the adjacent amine protons. This leads to a highly rapid polyaddition reaction with dianhydrides, requiring strict thermal control to prevent localized stoichiometric imbalances[2].

To maximize solubility and optical transparency, this protocol pairs the diamine with 6FDA (4,4'-(Hexafluoroisopropylidene)diphthalic anhydride). The synergistic combination of the diamine's flexible pendant group and the dianhydride's bulky trifluoromethyl groups effectively suppresses charge-transfer complex (CTC) formation.

Quantitative Formulation

Step-growth polymerization strictly obeys the Carothers equation; achieving high molecular weight requires an exact 1:1 molar ratio of diamine to dianhydride. The following formulation is designed for a 15 wt% solid content solution.

Table 1: Reaction Formulation and Stoichiometry

| Reagent | Role | MW ( g/mol ) | Equivalents | Mass (g) | Volume (mL) |

| 4-(2-Methoxyethoxy)benzene-1,3-diamine | Diamine Monomer | 182.22 | 1.000 | 1.822 | - |

| 6FDA | Dianhydride Monomer | 444.24 | 1.000 | 4.442 | - |

| N,N-Dimethylacetamide (DMAc) | Polar Aprotic Solvent | 87.12 | - | 35.50 | ~38.0 |

| Acetic Anhydride | Dehydrating Agent | 102.09 | 4.000 | 4.08 | ~3.8 |

| Pyridine | Imidization Catalyst | 79.10 | 4.000 | 3.16 | ~3.2 |